Cas no 172152-35-1 (Desoxy Ilaprazole)

Desoxy Ilaprazole structure
Desoxy Ilaprazole structure
Product Name:Desoxy Ilaprazole
CAS No:172152-35-1
MF:C19H18N4OS
MW:350.437
CID:2355144
PubChem ID:21460508
Update Time:2025-07-14

Desoxy Ilaprazole Chemical and Physical Properties

Names and Identifiers

    • 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole
    • 5-(1H-pyrrol-1-yl)-2-[(4-methoxy-3-methyl-2-pyridyl)-methylthio]-1-hydro-benzimidazole
    • Desoxy Ilaprazole
    • 1H-Benzimidazole, 2-(((4-methoxy-3-methyl-2-pyridinyl)methyl)thio)-6-(1H-pyrrol-1-yl)-
    • E77665
    • Desoxyilaprazole
    • 172152-35-1
    • MFCD30609528
    • 2-(((4-Methoxy-3-methylpyridin-2-yl)methyl)thio)-6-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole
    • 2-{[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfanyl}-5-(pyrrol-1-yl)-1H-1,3-benzodiazole
    • 352TU5SA7B
    • AS-82602
    • UNII-352TU5SA7B
    • SCHEMBL2385445
    • 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-pyrrol-1-yl-1H-benzimidazole
    • Ilaprazole sulfide M12
    • Inchi: InChI=1S/C19H18N4OS/c1-13-17(20-8-7-18(13)24-2)12-25-19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
    • InChI Key: TZNQIYXOVOTIKQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

Computed Properties

  • Exact Mass: 350.12013238g/mol
  • Monoisotopic Mass: 350.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 81Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.5E-3 g/L) (25 ºC),

Desoxy Ilaprazole Pricemore >>

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Additional information on Desoxy Ilaprazole

Comprehensive Analysis of Desoxy Ilaprazole (CAS No. 172152-35-1): Properties, Applications, and Research Insights

Desoxy Ilaprazole (CAS No. 172152-35-1) is a specialized chemical compound gaining attention in pharmaceutical research due to its structural similarity to Ilaprazole, a well-known proton pump inhibitor (PPI). This derivative has sparked interest for its potential therapeutic applications, particularly in gastrointestinal disorders. Researchers are exploring its unique pharmacokinetic properties, including enhanced metabolic stability and bioavailability, which could address limitations of existing PPIs. The compound's mechanism of action involves targeted inhibition of gastric acid secretion, making it a subject of study for conditions like acid reflux and peptic ulcers.

In recent years, the demand for Desoxy Ilaprazole has grown alongside searches for "next-generation PPIs" and "acid reflux alternatives", reflecting consumer interest in improved gastrointestinal treatments. Unlike conventional PPIs, this compound exhibits a slower dissociation rate from proton pumps, potentially prolonging its therapeutic effects. Laboratory studies suggest it may require less frequent dosing compared to traditional medications, a feature highly sought after in patient-centric care models. Its molecular structure, characterized by the absence of a key oxygen moiety (hence "Desoxy"), contributes to these distinct properties.

The synthesis of Desoxy Ilaprazole involves sophisticated organic chemistry techniques, with researchers optimizing routes to improve yield and purity. Analytical methods like HPLC and mass spectrometry are crucial for quality control, ensuring the compound meets pharmaceutical standards. Stability studies under various pH conditions have demonstrated its resilience in acidic environments, a critical factor for oral bioavailability. These technical aspects align with frequent search queries such as "PPI stability improvement" and "gastric acid-resistant formulations", highlighting the intersection between scientific innovation and market needs.

From a therapeutic perspective, Desoxy Ilaprazole shows promise in addressing current limitations in acid suppression therapy. The medical community has expressed particular interest in its potential reduced interaction profile with other medications, a common concern with conventional PPIs. This aspect responds to growing patient inquiries about "drug interaction-free heartburn treatments" and "safer long-term acid reducers". Preclinical data indicates maintained efficacy with possibly fewer side effects, though comprehensive clinical trials are needed to validate these observations in human subjects.

The pharmaceutical industry's focus on Desoxy Ilaprazole reflects broader trends toward precision medicine and personalized therapeutics. Its development coincides with increased public awareness of gut health and microbiome preservation, as evidenced by search trends for "acid reducers and gut flora". Researchers are investigating whether this compound's targeted action might minimize disruption to beneficial stomach bacteria compared to broader-spectrum acid inhibitors. Such considerations are becoming increasingly important in medication selection criteria among healthcare providers and informed patients alike.

Quality standards for Desoxy Ilaprazole production remain stringent, with specifications typically requiring ≥98% purity for research applications. The compound's physicochemical properties, including solubility in organic solvents and melting point characteristics, are well-documented in scientific literature. These parameters are crucial for formulation scientists working on delivery systems, answering common technical queries like "solubility enhancement strategies for PPIs". Storage recommendations generally advise protection from light and moisture at controlled room temperature to maintain stability.

Emerging research directions for Desoxy Ilaprazole include exploration of its anti-inflammatory properties beyond acid suppression. Some studies suggest potential applications in conditions where chronic inflammation and excessive acid secretion coexist, addressing search trends for "multifunctional gastrointestinal agents". The scientific community continues to investigate structure-activity relationships to potentially develop even more targeted derivatives. These developments occur against a backdrop of increasing patient demand for medications that address multiple symptoms with single agents.

Regulatory aspects surrounding Desoxy Ilaprazole are evolving as research progresses. While currently primarily used in investigational settings, its development pathway offers insights into modern drug approval processes. This aligns with frequent public inquiries about "new drug development timelines" and "pharmaceutical innovation pipelines". Intellectual property considerations are also significant, with patent landscapes influencing research directions and commercial availability timelines for potential future products containing this compound.

From a market perspective, interest in Desoxy Ilaprazole reflects broader shifts toward specialty pharmaceuticals and value-added generics. Industry analysts note its potential to fill gaps in current treatment arsenals, particularly for patients suboptimally managed by existing therapies. This commercial dimension intersects with patient-driven searches for "advanced heartburn treatments" and "new GERD medications", creating a dynamic landscape for development and potential future commercialization strategies.

Ongoing research into Desoxy Ilaprazole continues to uncover novel aspects of its pharmacological profile. Recent investigations focus on its potential effects on gastric mucosal protection, responding to scientific interest in "cytoprotective PPIs". The compound's unique characteristics make it a valuable tool for basic science studies of proton pump mechanisms, contributing to fundamental understanding of gastric physiology. These research applications complement its potential therapeutic uses, creating multiple avenues for scientific exploration and potential clinical translation.

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